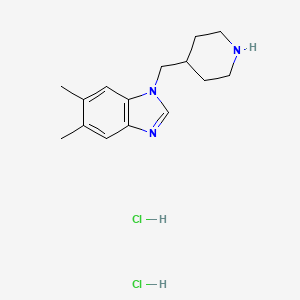

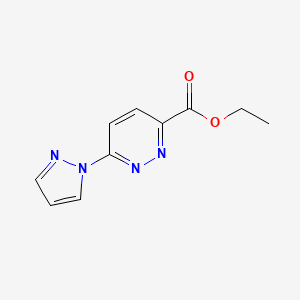

![molecular formula C13H8ClNO4S B1490782 2-(((5-clorobenzo[d]oxazol-2-il)tio)metil)-5-hidroxi-4H-piran-4-ona CAS No. 1424561-67-0](/img/structure/B1490782.png)

2-(((5-clorobenzo[d]oxazol-2-il)tio)metil)-5-hidroxi-4H-piran-4-ona

Descripción general

Descripción

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide and carbon disulfide in ethanol .Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, oxazoles are stable liquids at room temperature with a boiling point of 69 °C .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de benzoxazol, incluidos los que tienen un grupo clorobenzo[d]oxazol, se han estudiado por sus propiedades antimicrobianas. Han demostrado eficacia contra una gama de especies microbianas, incluidas bacterias y hongos. Por ejemplo, ciertos compuestos de benzoxazol han demostrado una potente actividad contra Aspergillus niger y Candida albicans, que son patógenos fúngicos comunes . El enlace tiometil en el compuesto en cuestión puede influir aún más en su interacción con las enzimas o el ADN microbianos, mejorando su potencial antimicrobiano.

Investigación Anticancerígena

La complejidad estructural de los derivados de benzoxazol los convierte en candidatos adecuados para la investigación anticancerígena. Su capacidad para intercalarse en el ADN o inhibir enzimas clave involucradas en la proliferación de células cancerosas puede aprovecharse para desarrollar nuevos medicamentos contra el cáncer. Los estudios han indicado que los compuestos de benzoxazol exhiben una actividad prometedora contra líneas celulares de carcinoma colorrectal . El segmento hidroxi-piranona del compuesto podría potencialmente aumentar su citotoxicidad contra las células cancerosas.

Agentes de Blanqueamiento Óptico

Las estructuras de benzoxazol son conocidas por su aplicación como blanqueadores ópticos. Estos compuestos pueden absorber la luz ultravioleta y volver a emitirla como luz visible, mejorando así el brillo y la blancura de los materiales. El compuesto específico en cuestión podría investigarse por su eficacia en el blanqueamiento de varios sustratos, incluidos los textiles y los productos de papel .

Mecanismo De Acción

The mode of action of such compounds often involves interactions with various cellular targets, leading to changes in cellular processes and functions. The specific targets and mode of action can vary greatly depending on the exact structure of the compound and the presence of other functional groups .

The compound also contains a pyran-4-one moiety, which is a structural component of many natural products and pharmaceuticals. Compounds containing this moiety have been reported to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. The specific adme properties of a compound can depend on many factors, including its chemical structure, the route of administration, and individual patient factors .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Safety and Hazards

Direcciones Futuras

The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium, as no such extensive review article is reported recently . The attention of researchers around the globe has been drawn to synthesize various oxazole derivatives and screen them for their various biological activities .

Análisis Bioquímico

Biochemical Properties

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, by binding to their active sites. The interaction between 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one and these enzymes results in the modulation of their activity, which can affect various cellular processes .

Cellular Effects

The effects of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can influence cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to the active sites of target enzymes, resulting in their inhibition or activation . This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one in animal models vary with dosage. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain concentration levels .

Metabolic Pathways

2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can influence the production of reactive oxygen species, impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function . Studies have shown that 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can accumulate in the mitochondria, influencing mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its accumulation in the nucleus can affect gene expression by interacting with nuclear proteins . Additionally, 2-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one can localize to the endoplasmic reticulum, impacting protein folding and secretion .

Propiedades

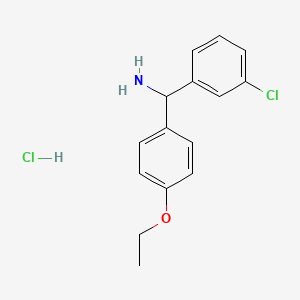

IUPAC Name |

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4S/c14-7-1-2-12-9(3-7)15-13(19-12)20-6-8-4-10(16)11(17)5-18-8/h1-5,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEIMQOOKYZCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)SCC3=CC(=O)C(=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1490706.png)

![2-((Piperidin-3-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1490710.png)

![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)

![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)

![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)